(4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone
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Overview
Description
(4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone: is an organic compound that belongs to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to both a nitrogen and an oxygen atom. This compound is notable for its unique structural features, which include a tert-butyl group attached to a phenyl ring and a methyl group attached to the sulfoximine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 4-tert-butylphenyl isocyanate with methylsulfinyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfoximine bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the sulfoximine group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoximines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-tert-Butylphenyl salicylate: Known for its anti-inflammatory properties.
Tris(2,4-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
4-tert-Butylphenol: Utilized in the production of epoxy resins and polycarbonate.
Uniqueness: (4-(tert-Butyl)phenyl)(imino)(methyl)-l6-sulfanone stands out due to its sulfoximine group, which imparts unique chemical and biological properties. Unlike other similar compounds, it offers a distinct combination of stability, reactivity, and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)9-5-7-10(8-6-9)14(4,12)13/h5-8,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDUXFIOVKBRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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